Cibenzoline Succinate

描述

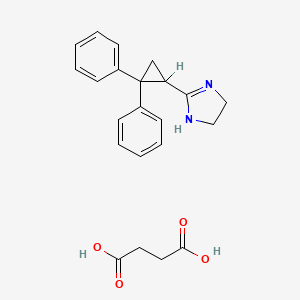

Structure

3D Structure of Parent

属性

IUPAC Name |

butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUIOIWYMHEPIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57625-97-5 |

Source

|

| Record name | Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57625-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047820 |

Source

|

| Record name | Cifenline succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100678-32-8, 85589-37-3 |

Source

|

| Record name | Cibenzoline succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100678-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cifenline succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cifenline succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cifenline succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cibenzoline succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIFENLINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G16RWJ37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cibenzoline Succinate on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibenzoline succinate is a Class I antiarrhythmic agent that primarily exerts its therapeutic effects by modulating the function of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of cibenzoline with these critical ion channels. Through a detailed examination of its state- and use-dependent blockade, effects on channel gating kinetics, and isoform specificity, this document aims to equip researchers and drug development professionals with a thorough understanding of cibenzoline's electrophysiological profile. Quantitative data from key studies are summarized in structured tables, and detailed experimental methodologies are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex interactions at play.

Introduction

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including cardiomyocytes. Their dysfunction can lead to a variety of cardiac arrhythmias. This compound, as a Class I antiarrhythmic drug, targets these channels to restore normal cardiac rhythm.[1] Its primary mechanism of action involves the blockade of the rapid inward sodium current (INa) during phase 0 of the cardiac action potential.[2][3] This action reduces the rate of depolarization, slows conduction velocity, and decreases the excitability of cardiac cells.[2][3] This guide delves into the nuanced biophysical interactions between cibenzoline and sodium channels, providing a detailed molecular-level understanding of its antiarrhythmic properties.

State- and Use-Dependent Blockade of Sodium Channels

A hallmark of cibenzoline's action is its state- and use-dependent blockade of sodium channels. This means its inhibitory effect is more pronounced when the channels are in specific conformational states (open or inactivated) and when they are being frequently activated.

State-Dependent Affinity

Use-Dependent Block

The use-dependent, or frequency-dependent, nature of cibenzoline's blockade means that its inhibitory effect increases with higher heart rates (i.e., more frequent channel activation).[1] This is clinically significant as it allows the drug to have a greater effect on tachyarrhythmias while having a lesser impact on normal heart rhythms. The slow onset and offset kinetics of cibenzoline's block contribute to this use-dependency.[1]

A key quantitative measure of this is the time constant for recovery from use-dependent block. In guinea-pig ventricular myocytes, the time constant for the recovery of the maximum upstroke velocity (Vmax) of the action potential from use-dependent block induced by cibenzoline was found to be 26.2 seconds.[1] This slow recovery means that at higher stimulation frequencies, the channels do not have sufficient time to fully recover from blockade between beats, leading to a cumulative increase in inhibition.[1]

Effects on Sodium Channel Gating

Cibenzoline's interaction with sodium channels alters their gating properties, which are the processes of channel opening (activation), closing (deactivation), and inactivation.

Effect on Activation and Inactivation Kinetics

Voltage-clamp studies have revealed that cibenzoline decreases the amplitude of the rapid inward sodium current.[2] This is accompanied by a decrease in the kinetics of both activation and inactivation.[2] The time to peak of the sodium current is increased, as is the inactivation time constant.[2] Furthermore, cibenzoline delays the recovery from inactivation, with an increase in the reactivation time constants.[2]

Shift in Voltage-Dependence of Inactivation

Cibenzoline has been shown to shift the steady-state inactivation curve of sodium channels in a hyperpolarizing direction. In single guinea-pig ventricular myocytes, 10 µM of cibenzoline caused a hyperpolarizing shift of 7.1 mV in the curve relating membrane potential and Vmax.[1] This shift indicates that at any given membrane potential, a larger fraction of sodium channels will be in the inactivated state in the presence of the drug, further contributing to the reduction in sodium current.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of cibenzoline on sodium channels and other related ion channels.

Table 1: Effects of Cibenzoline on Sodium Channel Properties in Guinea-Pig Ventricular Myocytes

| Parameter | Value | Concentration of Cibenzoline | Reference |

| Time Constant for Vmax Recovery from Use-Dependent Block (τR) | 26.2 s | Not specified | [1] |

| Hyperpolarizing Shift in Vmax-Membrane Potential Curve | -7.1 mV | 10 µM | [1] |

Table 2: IC50 Values of Cibenzoline for Various Ion Channels and Transporters

| Channel/Transporter | IC50 Value (µM) | Cell Type/Preparation | Reference |

| HERG K+ Channel | 3.7 | HEK293 cells | [4] |

| Myocardial Ca2+ Channel (ICa) | 30 | Guinea-pig ventricular myocytes | [5] |

| Na+/Ca2+ Exchange Current (INCX) - Outward | 77 | Guinea-pig cardiac ventricular myocytes | [6] |

| Na+/Ca2+ Exchange Current (INCX) - Inward | 84 | Guinea-pig cardiac ventricular myocytes | [6] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Cardiomyocyte Isolation

A common method for isolating ventricular myocytes for electrophysiological studies involves enzymatic digestion of the heart.

-

Animal Model: Adult guinea pigs or rats are typically used.

-

Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in a chilled, calcium-free solution.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

-

Enzymatic Digestion: The heart is perfused with a solution containing enzymes such as collagenase and protease to break down the extracellular matrix.

-

Cell Dissociation and Collection: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes. The cells are then collected by centrifugation.

-

Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to ensure the cells are calcium-tolerant and suitable for electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on ion channel currents.

-

Cell Preparation: Isolated cardiomyocytes are plated in a recording chamber on the stage of an inverted microscope.

-

Pipette Fabrication and Filling: Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure sodium currents. These protocols are designed to study different aspects of channel function, such as activation, inactivation, and recovery from inactivation, as well as the state- and use-dependent effects of the drug.

-

Data Acquisition and Analysis: The resulting currents are recorded, filtered, and digitized. Data analysis software is used to measure current amplitudes, kinetics, and other parameters.

A representative voltage-clamp protocol to study use-dependent block might involve:

-

Holding the cell at a negative resting potential (e.g., -80 mV).

-

Applying a train of depolarizing pulses (e.g., to 0 mV for 10-200 ms) at a specific frequency (e.g., 0.2 Hz or higher) to induce use-dependent block.[1]

-

Measuring the progressive reduction in the peak sodium current or Vmax of the action potential with each pulse.

-

After the train, holding the cell at the resting potential for varying durations to measure the time course of recovery from block.

Visualizations

Signaling Pathways and Logical Relationships

Caption: State-dependent binding of cibenzoline to sodium channels and its effects.

Experimental Workflow

References

- 1. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effect of cibenzoline on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of Cibenzoline Succinate in Cardiac Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of cibenzoline succinate, a Class I antiarrhythmic agent, on cardiac tissue. It delves into its electrophysiological effects, interactions with key ion channels, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized in structured tables for comparative analysis, and key concepts are visualized through diagrams.

Executive Summary

This compound primarily exerts its antiarrhythmic effects through the blockade of fast sodium channels (INa) in cardiomyocytes, a characteristic of Class I antiarrhythmic drugs.[1][2] This action reduces the rate of depolarization of the cardiac action potential, thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[1][2] Additionally, cibenzoline exhibits effects on other ion channels, including potassium and calcium channels, contributing to its overall electrophysiological profile.[1][3] It also possesses mild anticholinergic properties.[2] Clinically, these actions translate to the management of various atrial and ventricular arrhythmias.

Electrophysiological Effects on Cardiac Action Potential

Cibenzoline modifies the cardiac action potential in a manner consistent with its ion channel blocking properties. Its primary effect is on the rapid upstroke (Phase 0) of the action potential, which is dependent on the influx of sodium ions.

-

Reduced Rate of Depolarization: By blocking fast sodium channels, cibenzoline decreases the maximum rate of depolarization (Vmax) of the action potential.[4] This effect is use-dependent, meaning the blockade is more pronounced at higher heart rates.[4]

-

Prolongation of Action Potential Duration (APD): Cibenzoline has been shown to slightly prolong the action potential duration in some cardiac tissues.[5] This effect is likely due to its influence on potassium channels, which are responsible for repolarization.[1]

-

Increased Refractory Period: The drug increases the effective refractory period (ERP) of cardiac tissue, making it less susceptible to premature stimuli and reentry phenomena.[5]

Interaction with Cardiac Ion Channels

Cibenzoline's pharmacodynamic profile is defined by its interaction with several key cardiac ion channels. The following tables summarize the quantitative data available on these interactions.

Table 1: this compound - Effects on Sodium Channels (INa)

| Parameter | Species/Tissue | Concentration | Effect | Reference |

| Vmax Inhibition | Guinea-pig ventricular papillary muscles | ≥ 3 µM | Significant decrease in Vmax | [4] |

| Use-Dependent Vmax Inhibition | Guinea-pig ventricular myocytes | 3 µM | Progressive reduction in Vmax with stimulus trains | [4] |

| Recovery Time Constant (τR) from Use-Dependent Block | Guinea-pig ventricular myocytes | Not specified | 26.2 seconds | [4] |

| Shift in Vmax vs. Membrane Potential Curve | Guinea-pig ventricular myocytes | 10 µM | Hyperpolarizing shift of 7.1 mV | [4] |

Note: A specific IC50 value for the fast sodium current (INa) was not explicitly found in the searched literature. The data presented reflects the concentration-dependent inhibitory effects observed.

Table 2: this compound - Effects on Potassium Channels

| Channel Subtype | Species/Tissue | IC50 | Effect | Reference |

| ATP-sensitive K+ channel (KATP) | Rat pancreatic β-cells | 1.5 µM | Inhibition of outward K+ current | [6] |

| Kir6.2ΔC26 (reconstituted) | COS7 cells | 22.2 ± 6.1 µM | Inhibition of K+ channels | [7] |

| Kir6.2ΔC26 + SUR1 (reconstituted) | COS7 cells | 30.9 ± 9.4 µM | Inhibition of K+ channels | [7] |

Note: While cibenzoline is known to have some potassium channel blocking activity contributing to its Class III effects, specific IC50 values for key cardiac repolarizing potassium currents like IKr and IKs were not explicitly available in the reviewed literature.

Table 3: this compound - Effects on Calcium Channels and Na+/Ca2+ Exchanger

| Channel/Exchanger | Species/Tissue | IC50 | Effect | Reference |

| Slow Inward Ca2+ Current (ICa) | Guinea-pig ventricular myocytes | 30 µM | Inhibition of ICa | [3] |

| Na+/Ca2+ Exchange Current (INCX) - Outward | Guinea-pig ventricular myocytes | 77 µM | Inhibition of outward INCX | [8] |

| Na+/Ca2+ Exchange Current (INCX) - Inward | Guinea-pig ventricular myocytes | 84 µM | Inhibition of inward INCX | [8] |

Hemodynamic and Inotropic Effects

Cibenzoline also exerts notable effects on cardiac mechanics and overall hemodynamics, which are important considerations in its clinical application.

Table 4: Hemodynamic Effects of Intravenous Cibenzoline in Humans

| Parameter | Change | Conditions | Reference |

| Heart Rate | Increase | Patients with coronary artery disease | [9] |

| Left Ventricular Systolic Pressure (LVSP) | Decrease | Patients with coronary artery disease | [9] |

| Cardiac Index (CI) | Decrease | Patients with coronary artery disease | [9] |

| Systemic Vascular Resistance (SVR) | Increase | Patients with coronary artery disease | [9] |

Table 5: Negative Inotropic Effects of Cibenzoline

| Parameter | Species/Tissue | Concentration/Dose | Effect | Reference |

| Fractional Shortening | Human (HCM patients) | 150 or 200 mg (oral) | Decrease from 47.6 ± 6.1% to 34.6 ± 8.8% | [1] |

| Contractile Force | Guinea-pig papillary muscle | IC50 = 30 µM | Concentration-related decrease | [3] |

| dP/dtmax | Open-chest rats | 8 mg/kg (i.v.) | -59% vs. preinfusion | [10] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the pharmacodynamics of cibenzoline.

Whole-Cell Patch-Clamp Technique

This technique is fundamental for studying the effects of cibenzoline on individual ion channels in isolated cardiomyocytes.

Objective: To measure the effect of cibenzoline on specific ionic currents (e.g., INa, ICa, IK) across the membrane of a single cardiac myocyte.

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat). The heart is typically mounted on a Langendorff apparatus and perfused with a collagenase-containing solution to digest the extracellular matrix.

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition. The composition of this solution can be modified to isolate specific currents (e.g., using Cs+ to block K+ channels when studying INa or ICa).

-

Gigaohm Seal Formation: The micropipette is brought into contact with the surface of a myocyte, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific level (holding potential) by an amplifier. Command voltage pulses are then applied to activate or inactivate the ion channels of interest. The amplifier measures the current required to maintain the clamped voltage, which is equal and opposite to the current flowing through the ion channels.

-

Drug Application: this compound at various concentrations is applied to the bath solution perfusing the myocyte. The effect of the drug on the measured ionic currents is then recorded and analyzed.

Langendorff-Perfused Isolated Heart Preparation

This ex vivo model allows for the study of cibenzoline's effects on the entire heart, preserving its three-dimensional structure and electrical conduction system.

Objective: To assess the effects of cibenzoline on global cardiac electrophysiology (ECG), contractility (left ventricular developed pressure), and coronary flow.

Methodology:

-

Heart Excision: The heart is rapidly excised from a heparinized animal and immediately placed in ice-cold cardioplegic solution to arrest contraction and prevent ischemic damage.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and directs the perfusate into the coronary arteries, thus nourishing the heart muscle.

-

Parameter Measurement:

-

ECG: Electrodes are placed on the surface of the heart to record a surface electrocardiogram.

-

Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure (LVP). Left ventricular developed pressure (LVDP) is calculated as the difference between systolic and diastolic LVP.

-

Heart Rate: Derived from the ECG or LVP recordings.

-

Coronary Flow: Measured by collecting the effluent from the heart or using an in-line flowmeter.

-

-

Drug Administration: After a stabilization period, cibenzoline is infused into the perfusate at desired concentrations. The effects on the measured parameters are recorded continuously.

Visualizations

The following diagrams illustrate key concepts related to the pharmacodynamics of cibenzoline.

Conclusion

This compound is a potent antiarrhythmic agent with a well-defined primary mechanism of action on cardiac fast sodium channels. Its additional effects on potassium and calcium channels contribute to a complex pharmacodynamic profile that is beneficial in the management of cardiac arrhythmias. The quantitative data and experimental protocols presented in this guide offer a detailed resource for researchers and drug development professionals working to further understand the cardiac effects of cibenzoline and to develop novel antiarrhythmic therapies. Further research to elucidate the specific interactions with various potassium channel subtypes would provide a more complete picture of its electrophysiological effects.

References

- 1. Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 6. Inhibition of the ATP-sensitive potassium channel by class I antiarrhythmic agent, cibenzoline, in rat pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antiarrhythmic agent cibenzoline inhibits KATP channels by binding to Kir6.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. EP study - Mayo Clinic [mayoclinic.org]

Early Preclinical Studies of Cibenzoline Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline succinate is a class I antiarrhythmic agent primarily developed for the management of cardiac arrhythmias.[1] Its mechanism of action and electrophysiological properties have been characterized through a series of early preclinical investigations. This technical guide provides an in-depth overview of these foundational studies, focusing on the core data, experimental methodologies, and key findings that have elucidated the pharmacological profile of cibenzoline.

Mechanism of Action

This compound primarily exerts its antiarrhythmic effects by blocking sodium channels in cardiac cells.[1][2] This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and a slowing of conduction velocity.[1] By stabilizing the cardiac membrane, cibenzoline suppresses abnormal electrical impulses that can trigger arrhythmias.[2]

In addition to its primary sodium channel blocking activity, cibenzoline also demonstrates some degree of potassium and calcium channel blockade.[1][2][3] The potassium channel blocking activity can prolong the repolarization phase of the action potential, thereby extending the refractory period and potentially preventing reentrant arrhythmias.[1] The calcium channel blocking effect, although less pronounced, may contribute to its overall antiarrhythmic profile.[2] Cibenzoline has also been noted to have mild anticholinergic properties.[2]

Pharmacodynamics: Electrophysiological Effects

The electrophysiological effects of cibenzoline have been investigated in various preclinical models, including isolated cardiac tissues and in vivo animal studies. These studies have consistently demonstrated its class I antiarrhythmic properties.

In Vitro Electrophysiology

In studies using guinea pig ventricular papillary muscles, cibenzoline was shown to cause a concentration-dependent and use-dependent decrease in the maximum upstroke velocity (Vmax) of the action potential, a hallmark of sodium channel blockade.[4] This effect was more pronounced at higher stimulation frequencies.[4] The time constant for recovery from this use-dependent block was found to be 26.2 seconds.[4] Notably, in this preparation, cibenzoline did not significantly alter the action potential duration (APD).[4]

Conversely, in studies on frog atrial muscle using the double sucrose gap technique, cibenzoline (2.6 x 10-6 M) was observed to slightly prolong the APD and increase the refractory period, alongside reducing the amplitude and rate of depolarization.[5] Voltage clamp analysis in this model revealed a significant decrease in the rapid inward sodium current.[5] Cibenzoline also reduced the slow inward current carried by calcium and sodium ions.[5]

In rabbit sinoatrial node preparations, cibenzoline (0.1-30 microM) dose-dependently reduced the heart rate, the maximum rate of rise, and the amplitude of the action potential.[6] It also prolonged the action potential duration at half-amplitude and slowed the slope of phase 4 depolarization.[6] Voltage clamp experiments in this tissue indicated that cibenzoline depressed the slow inward current, the time-dependent potassium outward current, and the hyperpolarization-activated current.[6]

A study on HERG channels expressed in HEK293 cells found that cibenzoline blocked the HERG current with an IC50 of 3.7 ± 0.963 µM, suggesting an effect on the rapid component of the delayed rectifier potassium current (I_Kr).[7]

In Vivo Electrophysiology

In anesthetized dogs, intravenous administration of cibenzoline (1-4 mg/kg) demonstrated a reduction in conduction velocity in the His-Purkinje system and the ventricle.[2] In conscious dogs, cibenzoline was shown to increase the atrial effective refractory period.[1]

Experimental Protocols

The following are generalized descriptions of the key experimental methodologies employed in the early preclinical evaluation of cibenzoline. Specific parameters from the original studies are included where available.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is a gold-standard method for studying the effects of a compound on specific ion channels in isolated cardiomyocytes.

Typical Procedure:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).

-

Pipette and Bath Solutions:

-

Pipette Solution (to mimic intracellular fluid): The specific composition can be adjusted to isolate particular currents. For example, to study sodium currents, potassium ions may be replaced with cesium to block potassium channels.

-

Bath Solution (extracellular fluid): A Tyrode's solution is typically used, with the composition adjusted as needed for the specific experiment.

-

-

Recording: A glass micropipette with a small tip diameter is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

Voltage-Clamp Protocol: The membrane potential is held at a specific level (holding potential), and a series of voltage steps (test pulses) are applied to elicit and measure the activity of specific ion channels.

-

For Use-Dependent Sodium Channel Block: A train of depolarizing pulses at a certain frequency is applied to assess the cumulative block of the sodium current. The recovery from block is measured by varying the interval between pulses. A typical protocol might involve a holding potential of -80 mV with depolarizing pulses to 0 mV.[4]

-

In Vitro Electrophysiology: Double Sucrose Gap Technique

This technique allows for the recording of action potentials and transmembrane currents from multicellular cardiac preparations, such as papillary muscles or atrial trabeculae.

Typical Procedure:

-

Preparation: A small, uniform strip of cardiac tissue is dissected and mounted in a three-compartment chamber.

-

Chamber Setup: The central compartment is perfused with a physiological salt solution (e.g., Ringer's solution). The two outer compartments are perfused with an isotonic, non-ionic sucrose solution, which electrically isolates the central segment of the tissue.

-

Recording and Stimulation: One end of the tissue is stimulated with an external electrode, and the resulting action potential is recorded from the central, isolated segment. In voltage-clamp mode, the membrane potential of the central segment is controlled, and the transmembrane currents are measured.

In Vivo Cardiac Electrophysiology in Anesthetized Dogs

In vivo studies are crucial for understanding the electrophysiological effects of a drug in a whole-animal model.

Typical Procedure:

-

Animal Preparation: Dogs are anesthetized, and catheters with electrodes are inserted into the heart via peripheral veins.

-

Electrophysiological Measurements: A programmed electrical stimulation protocol is used to measure various electrophysiological parameters, including:

-

Heart rate and conduction intervals (PR, QRS, QT)

-

Effective refractory periods of the atria and ventricles

-

Sinus node function

-

Atrioventricular (AV) nodal conduction

-

-

Drug Administration: Cibenzoline is administered intravenously at escalating doses, and the electrophysiological measurements are repeated at each dose level to determine its effects.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data from early preclinical studies of this compound. It is important to note that comprehensive, publicly available preclinical data, particularly for pharmacokinetics and toxicology, is limited.

Table 1: In Vitro Electrophysiological Effects of Cibenzoline

| Parameter | Species/Preparation | Concentration/Dose | Effect | Reference |

| Vmax of Action Potential | Guinea Pig Papillary Muscle | ≥ 3 µM | Significant decrease | [4] |

| Recovery from Use-Dependent Vmax Block (τR) | Guinea Pig Papillary Muscle | Not specified | 26.2 s | [4] |

| Action Potential Duration | Guinea Pig Papillary Muscle | ≥ 3 µM | No significant effect | [4] |

| Action Potential Duration | Frog Atrial Muscle | 2.6 x 10-6 M | Slight prolongation | [5] |

| hERG Current (I_Kr) Block (IC50) | HEK293 cells | 3.7 ± 0.963 µM | Inhibition | [7] |

| Slow Inward Current (I_Ca) | Frog Atrial Muscle | 2.6 x 10-6 M | Reduction | [5] |

Table 2: Preclinical Pharmacokinetics of Cibenzoline

| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Bioavailability | Key Metabolites | Reference |

| Rat | Oral | 50 mg/kg | Data not available | Data not available | Data not available | Data not available | p-hydroxycibenzoline, 4,5-dehydrocibenzoline | Data not available |

| Dog | Oral | 13.8 mg/kg | Data not available | Data not available | Data not available | Data not available | p-hydroxycibenzoline, 4,5-dehydrocibenzoline | Data not available |

Table 3: Preclinical Toxicology of this compound

| Species | Study Type | Route of Administration | LD50 | NOAEL | Key Findings | Reference |

| Rat | Acute Toxicity | Oral/Intravenous | Data not available | Data not available | Data not available | Data not available |

| Mouse | Acute Toxicity | Oral/Intravenous | Data not available | Data not available | Data not available | Data not available |

| Rat | Repeated-Dose Toxicity | Oral | Data not available | Data not available | Data not available | Data not available |

| Dog | Repeated-Dose Toxicity | Oral | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative toxicological data (LD50, NOAEL) from preclinical studies are not publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

While the primary mechanism of cibenzoline is direct ion channel blockade rather than modulation of complex intracellular signaling cascades, its effects on the cardiac action potential can be visualized. Similarly, a generalized workflow for preclinical electrophysiological assessment can be diagrammed.

References

- 1. oral ld50 values: Topics by Science.gov [science.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vivo and cellular antiarrhythmic and cardiac electrophysiological effects of desethylamiodarone in dog cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Subchronic oral toxicity of succinate tartrates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

Cibenzoline Succinate's Influence on Cardiac Action Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibenzoline succinate is a Class I antiarrhythmic agent with a primary mechanism of action centered on the blockade of cardiac sodium channels. This in-depth guide explores the electrophysiological effects of cibenzoline on the cardiac action potential, detailing its influence on ion channels and the resultant changes in action potential morphology and propagation. Quantitative data from various studies are summarized, and key experimental methodologies are described to provide a comprehensive resource for researchers in cardiovascular pharmacology.

Introduction

The cardiac action potential is a complex interplay of ion currents that dictates the heart's rhythm and contractility. Antiarrhythmic drugs are classified based on their primary effects on this electrophysiological process. Cibenzoline is recognized as a Class I agent, indicating its principal action is the blockade of fast sodium channels, which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2] However, emerging evidence reveals a more complex pharmacological profile, with effects on other key ion channels that contribute to its overall antiarrhythmic and potential proarrhythmic properties.[1][2]

Mechanism of Action and Electrophysiological Effects

Cibenzoline's primary antiarrhythmic effect stems from its ability to block voltage-gated sodium channels (INa) in cardiomyocytes.[1][2] This blockade is state-dependent, with a higher affinity for open or inactivated channels, leading to a use-dependent inhibition of the sodium current.[3] This action reduces the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

Beyond its prominent sodium channel blocking activity, cibenzoline also exhibits effects on other ion channels, contributing to its classification as a drug with mixed Class I, III, and IV properties.[4][5]

Effects on Cardiac Ion Channels

The following table summarizes the quantitative effects of cibenzoline on various cardiac ion channels, as determined by electrophysiological studies.

| Ion Channel/Current | Effect | Concentration/IC50 | Tissue/Model | Reference |

| Sodium Current (INa) | Use-dependent decrease in Vmax | ≥ 3 µM | Guinea-pig ventricular papillary muscles | [3] |

| Shifts Vmax curve hyperpolarizingly | 10 µM (by 7.1 mV) | Guinea-pig single ventricular myocytes | [3] | |

| Calcium Current (ICa,L) | Concentration-dependent inhibition | IC50: 14 µM | Guinea-pig cardiac myocytes | [6] |

| Use-dependent inhibition | ~50% block at 2 Hz (2 µM) | Guinea-pig cardiac myocytes | [6] | |

| Concentration-related inhibition | IC50: 30 µM | Guinea-pig ventricular myocytes | [7] | |

| Na+/Ca2+ Exchange Current (INCX) | Inhibition of outward component | IC50: 77 µM | Guinea-pig cardiac ventricular myocytes | [2] |

| Inhibition of inward component | IC50: 84 µM | Guinea-pig cardiac ventricular myocytes | [2] | |

| ATP-sensitive K+ Current (IK,ATP) | Inhibition | 30 µM | Guinea-pig ventricular myocytes | [8] |

| Binds to Kir6.2 subunit | IC50: 22.2 +/- 6.1 µM | Reconstituted channels in COS7 cells | [9] | |

| Inwardly Rectifying K+ Current (IK1) | Reduction in holding current | 20 µM | Guinea-pig cardiac myocytes | [6] |

Effects on Cardiac Action Potential Parameters

The modulation of these ion channels by cibenzoline leads to characteristic changes in the cardiac action potential, as detailed in the table below.

| Action Potential Parameter | Effect | Concentration/Dose | Tissue/Model | Reference |

| Maximum Upstroke Velocity (Vmax) | Significant decrease | ≥ 3 µM | Guinea-pig ventricular papillary muscles | [3] |

| Action Potential Duration (APD) | No effect | ≥ 3 µM | Guinea-pig ventricular papillary muscles | [3] |

| Slight prolongation | 2.6 x 10-6 M | Frog atrial muscle | [4] | |

| Shortening of plateau | 1-5 mg/L | Canine Purkinje fibers | [10] | |

| Effective Refractory Period (ERP) | Increased | 2.6 x 10-6 M | Frog atrial muscle | [4] |

| Prolonged (Atrial) | 1.4 mg/kg (IV) | Human atrium in vivo | [11] | |

| PR Interval | Increased by 13% | 1.0-3.0 mg/kg (IV) | Human | [12] |

| QRS Duration | Widened by 26% | 1.0-3.0 mg/kg (IV) | Human | [12] |

| QTc Interval | Prolonged by 7% | 1.0-3.0 mg/kg (IV) | Human | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cibenzoline's Action

The following diagram illustrates the primary and secondary targets of cibenzoline within a cardiomyocyte, leading to its effects on the cardiac action potential.

Caption: Cibenzoline's primary and secondary effects on ion channels.

Experimental Workflow for Electrophysiological Assessment

The diagram below outlines a typical experimental workflow for characterizing the effects of a compound like cibenzoline on cardiac ion channels and action potentials.

Caption: Workflow for assessing cibenzoline's electrophysiological effects.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording from Isolated Ventricular Myocytes

This protocol is a synthesized representation based on methodologies described in the cited literature for studying the effects of cibenzoline on ion currents and action potentials.[2][3][6]

Objective: To measure specific ion currents (e.g., INa, ICa,L) and action potentials in single ventricular myocytes before and after the application of cibenzoline.

Materials:

-

Cell Isolation: Adult guinea pig hearts, Langendorff perfusion system, collagenase-containing solution.

-

Solutions:

-

External (Bath) Solution (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH. For specific current isolation, channel blockers (e.g., nifedipine for INa, tetrodotoxin for ICa,L) are added.

-

Internal (Pipette) Solution (in mM): K-aspartate 120, KCl 20, MgCl2 5, EGTA 10, HEPES 10, ATP-Mg 5; pH adjusted to 7.2 with KOH.

-

-

Equipment: Inverted microscope, patch-clamp amplifier, digitizer, micromanipulator, perfusion system.

Procedure:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from adult guinea pig hearts using a Langendorff perfusion system with a collagenase-containing solution.

-

Patch-Clamp Setup: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution. Borosilicate glass pipettes (resistance 2-4 MΩ) are filled with the internal solution.

-

Seal Formation and Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Voltage-Clamp Recordings:

-

Cells are held at a holding potential of -80 mV.

-

To measure INa, depolarizing steps are applied to various test potentials. A prepulse to inactivate other channels may be used.

-

To measure ICa,L, cells are typically held at a more depolarized potential (e.g., -40 mV) to inactivate sodium channels, followed by depolarizing test pulses.

-

-

Current-Clamp Recordings:

-

Action potentials are elicited by injecting brief suprathreshold depolarizing current pulses (e.g., 1-2 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz).

-

-

Drug Application: After obtaining stable baseline recordings, this compound is applied to the bath at increasing concentrations. The effects on ion currents and action potential parameters are recorded at each concentration.

-

Data Analysis: Current-voltage (I-V) relationships are plotted. Dose-response curves are generated to determine the IC50 value. Action potential parameters (APD at 50% and 90% repolarization, Vmax, resting membrane potential) are measured and compared before and after drug application.

Microelectrode Recording from Papillary Muscles

This protocol is based on the methodology used to assess the effects of cibenzoline on the action potentials of multicellular cardiac preparations.[3]

Objective: To record transmembrane action potentials from ventricular papillary muscles to study the effects of cibenzoline on action potential morphology and conduction.

Materials:

-

Tissue Preparation: Right ventricular papillary muscles from guinea pig hearts.

-

Solutions: Tyrode's solution (composition similar to the external solution in patch-clamp).

-

Equipment: Tissue bath with stimulating and recording electrodes, microelectrode puller, amplifier, oscilloscope, data acquisition system.

Procedure:

-

Tissue Dissection and Mounting: Papillary muscles are dissected from the right ventricle and mounted in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.

-

Stimulation: The preparation is stimulated at a constant frequency (e.g., 1 Hz) using bipolar platinum electrodes.

-

Microelectrode Impalement: Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells to record transmembrane action potentials.

-

Baseline Recording: Stable action potential recordings are obtained under control conditions. Parameters such as resting membrane potential, action potential amplitude, APD, and Vmax are measured.

-

Drug Perfusion: Cibenzoline is added to the superfusing Tyrode's solution at various concentrations. The effects on the action potential parameters are recorded after a steady-state effect is reached for each concentration.

-

Use-Dependency Protocol: The stimulation frequency is varied (e.g., from 0.2 Hz to 2 Hz) in the presence of cibenzoline to assess the use-dependent block of sodium channels, evidenced by a frequency-dependent reduction in Vmax.

-

Data Analysis: Changes in action potential parameters are quantified and compared to baseline values. The time constant for the recovery from use-dependent block can also be calculated.

Conclusion

This compound exerts its primary antiarrhythmic effect through a use-dependent blockade of cardiac sodium channels, leading to a reduction in Vmax and slowed conduction. Its additional inhibitory effects on calcium and certain potassium currents contribute to its complex electrophysiological profile, influencing the duration of the action potential and the effective refractory period. A thorough understanding of these multifaceted actions, derived from detailed electrophysiological investigations, is crucial for the optimal clinical application of cibenzoline and for the development of future antiarrhythmic therapies. The methodologies outlined in this guide provide a framework for the continued exploration of the cardiac effects of this and other antiarrhythmic agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Inhibitory effect of cibenzoline on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.universityofgalway.ie [research.universityofgalway.ie]

- 6. Inhibition of the myocardial Ca2+ inward current by the class 1 antiarrhythmic agent, cibenzoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Ca2+ channel inhibitory effects of cibenzoline with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antiarrhythmic agent cibenzoline inhibits KATP channels by binding to Kir6.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac effects of cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiologic effects of a class I antiarrhythmic agent, cibenzoline, on the refractoriness and conduction of the human atrium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiarrhythmic effects of cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticholinergic Profile of Cibenzoline Succinate: A Molecular Perspective

For Immediate Release

This technical guide provides a comprehensive analysis of the anticholinergic properties of the Class I antiarrhythmic agent, cibenzoline succinate, at the molecular level. Tailored for researchers, scientists, and drug development professionals, this document delves into the receptor binding affinities, functional antagonism, and the underlying signaling pathways affected by cibenzoline. All quantitative data is presented in standardized tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate complex biological processes and experimental workflows.

Muscarinic Receptor Binding Affinity

This compound exhibits a notable affinity for muscarinic acetylcholine receptors (mAChRs), a key factor in its anticholinergic effects. The binding characteristics have been elucidated through radioligand binding assays, which quantify the displacement of a radiolabeled ligand from the receptor by the drug.

Quantitative Analysis of Binding Affinity

The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters in determining a drug's binding affinity. The following table summarizes the reported binding data for cibenzoline at various muscarinic receptor subtypes.

| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (µM) | IC50 (µM) | Selectivity Ratios | Reference |

| Cibenzoline | M1 | Human (CHO cells) | [3H]NMS | - | 1.2 | M1/M2 = 4.0 | [1] |

| M2 | Human (CHO cells) | [3H]NMS | - | 0.3 | M3/M2 = 16 | [1] | |

| M3 | Human (CHO cells) | [3H]NMS | - | 4.8 | [1] | ||

| Rat Heart | [3H]QNB | 15.8 ± 1.6 | - | [2] | |||

| Rat Cerebral Cortex | [3H]QNB | 31.6 ± 1.5 | - | [2] | |||

| Disopyramide | M1 | Human (CHO cells) | [3H]NMS | - | 0.3 | [1] | |

| M2 | Human (CHO cells) | [3H]NMS | - | 0.65 | [1] | ||

| M3 | Human (CHO cells) | [3H]NMS | - | 0.35 | [1] | ||

| Rat Heart | [3H]QNB | 12 ± 3.5 | - | [2] | |||

| Rat Cerebral Cortex | [3H]QNB | 7.8 ± 1.3 | - | [2] | |||

| Atropine | Rat Heart | [3H]QNB | 0.013 ± 0.001 | - | [2] | ||

| Rat Cerebral Cortex | [3H]QNB | 0.006 ± 0.001 | - | [2] |

NMS: N-methylscopolamine; QNB: Quinuclidinyl Benzylate; CHO: Chinese Hamster Ovary

The data indicates that cibenzoline possesses a higher affinity for the M2 muscarinic receptor subtype compared to M1 and M3 subtypes, with selectivity ratios of 4.0 for M1/M2 and 16 for M3/M2[1]. This M2 selectivity is a distinguishing feature compared to disopyramide, which shows more uniform affinity across the M1, M2, and M3 subtypes[1]. Some studies have also noted that the competition curves for cibenzoline are shallow with Hill coefficients differing from unity, suggesting potential allosteric binding characteristics at human muscarinic receptors[1].

Functional Antagonism of Muscarinic Receptor Signaling

Beyond receptor binding, the functional consequences of cibenzoline's interaction with muscarinic receptors are critical to understanding its anticholinergic activity. Electrophysiological studies have provided insights into how cibenzoline antagonizes acetylcholine (ACh)-mediated cellular responses.

Inhibition of Acetylcholine-Induced Potassium Current

In guinea pig atrial myocytes, both ACh and adenosine activate a specific potassium current (IK,ACh) through G-protein-coupled receptors[3]. Cibenzoline has been shown to effectively suppress this ACh-induced potassium current in a concentration-dependent manner[3].

| Compound | Target | Cell Type | EC50 (µM) | Reference |

| Cibenzoline | ACh-induced K+ current | Guinea Pig Atrial Myocytes | 8 | [3] |

| Disopyramide | ACh-induced K+ current | Guinea Pig Atrial Myocytes | 3 | [3] |

These findings demonstrate that cibenzoline is a functional antagonist of muscarinic receptor signaling in cardiac tissue, albeit less potent than disopyramide in this specific assay[3].

A key observation is that cibenzoline also effectively reduces the GTPγS-induced potassium current[3]. Since GTPγS directly and irreversibly activates G-proteins, this suggests that cibenzoline's mechanism of action may extend beyond simple competitive antagonism at the muscarinic receptor. It is proposed that cibenzoline may directly inhibit the muscarinic-gated potassium channel itself or interfere with the coupling between the G-protein and the channel[3]. This is in contrast to disopyramide, which has a much weaker effect on the GTPγS-induced current, indicating its action is primarily at the receptor level[3].

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]

- 2. Muscarinic K+ Channel in the Heart : Modal Regulation by G Protein βγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coupling of the muscarinic m2 receptor to G protein-activated K(+) channels via Galpha(z) and a receptor-Galpha(z) fusion protein. Fusion between the receptor and Galpha(z) eliminates catalytic (collision) coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cibenzoline Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibenzoline succinate is a Class Ia antiarrhythmic agent with a well-established role in the management of cardiac arrhythmias. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the chemical synthesis of both racemic cibenzoline and its enantiomers, presents key quantitative data on its pharmacokinetic and clinical efficacy in tabular format, and provides detailed experimental protocols for its synthesis and electrophysiological analysis. Furthermore, this guide includes visualizations of the synthetic pathway and the drug's signaling mechanism to facilitate a deeper understanding of its properties.

Discovery and Development

Racemic this compound was first developed by Bristol-Myers Squibb and was approved for clinical use in France on October 21, 1983, for the treatment of patients with arrhythmic heart conditions.[1][2] It is marketed under trade names such as Cipralan and Exacor.[1] The drug has been primarily researched and utilized in Japan and several other countries for managing various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia.[3]

Chemical Synthesis

The synthesis of this compound involves the creation of the racemic mixture followed by chiral resolution to isolate the individual enantiomers, (+) and (-)-cibenzoline.

Synthesis of Racemic Cibenzoline

The synthesis of racemic cibenzoline typically starts from 2,2-diphenylcyclopropylmethanol. A general synthetic scheme is outlined below.

Caption: General synthesis scheme for racemic cibenzoline.

Chiral Resolution of Cibenzoline Enantiomers

The separation of the racemic mixture into its individual enantiomers is a critical step for studying the stereospecific effects of each isomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

Caption: Workflow for the chiral resolution of cibenzoline enantiomers.

Mechanism of Action

This compound is classified as a Class Ia antiarrhythmic agent.[3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[4] This action reduces the rate and magnitude of the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby slowing conduction velocity.[4] Additionally, cibenzoline exhibits some potassium channel blocking activity, which prolongs the repolarization phase (Phase 3) and extends the effective refractory period.[4] The drug also has mild anticholinergic properties and some calcium channel blocking effects.[3][4] Furthermore, it has been shown to inhibit ATP-sensitive potassium (KATP) channels.[5][6][7]

Caption: Signaling pathway of this compound's antiarrhythmic action.

Quantitative Data

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Elimination Half-Life | 7.6 - 22.3 hours (harmonic mean: 12.3 hours) | [8] |

| Therapeutic Plasma Concentration | 200 - 800 ng/mL | [9] |

| Time to Peak Concentration (Tmax) | 2.9 ± 1.5 hours (normal renal function) | |

| Peak Concentration (Cmax) | 596 ± 228 ng/mL (normal renal function) | |

| Area Under the Curve (AUC) | 5,880 ± 2,334 ng/mL·hr (normal renal function) | |

| Urinary Excretion | 43 ± 16% (normal renal function) | |

| Protein Binding | 50 - 60% |

Clinical Efficacy in Ventricular Arrhythmias

| Study Endpoint | Result | Reference |

| Reduction in Premature Ventricular Complexes (PVCs) | >75% suppression in 19 of 21 patients | |

| Suppression of Ventricular Tachycardia (VT) Events | Complete suppression in 9 of 10 patients | |

| Long-term Suppression of VT (6 months) | Maintained in 9 of 14 patients | [10] |

| Reduction in PVCs (24 hours) | From 4,075 ± 868 to 1,758 ± 1,089 (p=0.02) | |

| Reduction in VT Events (24 hours) | From 31 ± 30 to 2 ± 0 (p=0.01) |

Hemodynamic Effects

| Parameter | Change with Cibenzoline | Reference |

| Heart Rate | Dose-dependent decrease (-16% to -37%) | [4] |

| Mean Aortic Blood Pressure | Dose-dependent decrease (-8% to -30%) | [4] |

| Cardiac Output | Dose-dependent decrease (-6% to -39%) | [4] |

| dP/dtmax | Dose-dependent decrease (+1% to -59%) | [4] |

| Left Ventricular Systolic Blood Pressure (isovolumic) | Dose-dependent decrease (-6% to -17%) | [4] |

Experimental Protocols

Synthesis of Racemic Cibenzoline

This protocol is a generalized procedure based on patent literature.

-

Oxidation of 2,2-diphenylcyclopropylmethanol to the corresponding aldehyde:

-

Dissolve 2,2-diphenylcyclopropylmethanol in dimethyl sulfoxide (DMSO).

-

Add 2-iodoxybenzoic acid (IBX) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the aldehyde.

-

-

Oxidation of the aldehyde to 2,2-diphenylcyclopropanecarboxylic acid:

-

Dissolve the aldehyde in a mixture of acetonitrile and water.

-

Add sodium chlorite (NaClO2), hydrogen peroxide (H2O2), and sodium dihydrogen phosphate (NaH2PO4).

-

Stir the mixture until the oxidation is complete.

-

Isolate the carboxylic acid product.

-

-

Condensation with ethylenediamine to form the amide intermediate:

-

Dissolve the carboxylic acid in dichloromethane (CH2Cl2).

-

Add benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and triethylamine (Et3N).

-

Add ethylenediamine and stir at room temperature.

-

Purify the resulting amide intermediate.

-

-

Cyclization to Racemic Cibenzoline:

-

Heat the amide intermediate under reduced pressure (e.g., 2 mmHg) at a high temperature (e.g., 160°C) for an extended period (e.g., 37 hours) to effect cyclization.

-

The product is racemic cibenzoline free base.

-

Chiral Resolution of Cibenzoline Enantiomers

-

Preparation of Racemic Cibenzoline Free Base:

-

Treat racemic this compound with a suitable base (e.g., sodium hydroxide) in an aqueous solution.

-

Extract the racemic cibenzoline free base with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer and evaporate the solvent.

-

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic cibenzoline free base in a suitable solvent (e.g., methanol).

-

Prepare a solution of a chiral acid (e.g., L-tartaric acid) in a solvent (e.g., methanol).

-

Slowly add the chiral acid solution to the cibenzoline solution while stirring.

-

-

Fractional Crystallization:

-

Allow the mixture to stand, or cool it, to induce crystallization. The less soluble diastereomeric salt will precipitate out.

-

Filter the crystals and wash with a small amount of cold solvent. This will yield one of the enantiomer-chiral acid salts (e.g., (+)-cibenzoline-L-tartrate).

-

The other diastereomer will remain in the filtrate.

-

-

Isolation of the Enantiomers:

-

Treat the isolated diastereomeric salt with a base to neutralize the chiral acid and liberate the free base of the single enantiomer.

-

Extract the enantiomerically pure cibenzoline free base.

-

-

Formation of the Succinate Salt:

-

Dissolve the pure enantiomer free base in a suitable solvent (e.g., isopropanol).

-

Add a solution of succinic acid in a solvent (e.g., methanol).

-

Cool the mixture to crystallize the enantiomerically pure this compound.

-

Filter and dry the final product.

-

Electrophysiological Analysis using Patch-Clamp Technique

This is a generalized protocol for assessing the effect of cibenzoline on cardiac ion channels (e.g., NaV1.5 or hERG) expressed in a suitable cell line (e.g., HEK293).

-

Cell Preparation:

-

Culture HEK293 cells stably expressing the ion channel of interest under standard conditions.

-

On the day of the experiment, detach the cells using a gentle dissociation solution.

-

-

Electrophysiology Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): e.g., 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

Prepare stock solutions of this compound in the external solution at various concentrations.

-

-

Recording Procedure:

-

Obtain a gigaohm seal between the patch pipette and the cell membrane.

-

Establish a whole-cell configuration.

-

Apply a specific voltage protocol to elicit the ionic current of interest. For example, for NaV1.5, a depolarizing step from a holding potential of -100 mV to various test potentials might be used.

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with different concentrations of this compound and record the corresponding currents.

-

-

Data Analysis:

-

Measure the peak current amplitude at each drug concentration.

-

Calculate the percentage of current inhibition.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

Conclusion

This compound remains a clinically relevant antiarrhythmic agent. A thorough understanding of its discovery, synthesis, and mechanism of action is crucial for its appropriate clinical use and for the development of new antiarrhythmic drugs. This technical guide provides a consolidated resource of key information, including quantitative data and detailed experimental approaches, to support ongoing research and development in the field of cardiac electrophysiology and pharmacology.

References

- 1. Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. Electrophysiological study of cibenzoline in voltage-clamped rabbit sinoatrial node preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nanion.de [nanion.de]

- 10. docs.axolbio.com [docs.axolbio.com]

Methodological & Application

Application Notes and Protocols for Cibenzoline Succinate in a Canine Model of Atrial Fibrillation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cibenzoline succinate is a Class I antiarrhythmic agent primarily indicated for the management of cardiac arrhythmias, including atrial fibrillation (AF).[1][2] Its primary mechanism of action involves the blockade of sodium channels in cardiac cells, which reduces the excitability and conduction velocity of these cells.[3] Additionally, it exhibits some potassium and calcium channel blocking activity.[1][3][4] Canine models are frequently employed in preclinical cardiovascular research due to the anatomical and electrophysiological similarities of the canine heart to the human heart, making them valuable for studying the pathophysiology of AF and evaluating the efficacy of antiarrhythmic drugs.[5] These application notes provide a comprehensive overview of the use of this compound in a canine model of atrial fibrillation, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.

Mechanism of Action of Cibenzoline

Cibenzoline is classified as a Class I antiarrhythmic drug, with its primary effect being the blockade of fast sodium channels (INa) in cardiomyocytes.[1][3] This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, thereby reducing the excitability of cardiac cells and slowing conduction velocity.[1][3] By stabilizing the cardiac membrane, cibenzoline helps to suppress the abnormal electrical impulses that initiate and sustain atrial fibrillation.[1]

In addition to its potent sodium channel blocking effects, cibenzoline also demonstrates some Class III and IV activities.[2][4] It can block potassium channels, which prolongs the repolarization phase and the effective refractory period of the atrial action potential.[3] This effect is crucial in preventing re-entrant arrhythmias, a common mechanism underlying atrial fibrillation. Furthermore, cibenzoline exhibits mild calcium channel blocking properties.[1][4]

Canine Models of Atrial Fibrillation

Several established canine models of atrial fibrillation are utilized to investigate the mechanisms of the arrhythmia and to test potential therapeutic agents. A commonly used model involves rapid atrial pacing to induce and sustain AF.[5][6][7] This can be performed as an acute or chronic model.

-

Acute Models: These often involve short-term rapid atrial pacing. To enhance the stability of AF, pacing can be combined with autonomic modulation, such as the infusion of phenylephrine to increase vagal tone reflexively.[6][7][8] Another acute model involves the injection of carbachol into a cardiac fat pad followed by short-term atrial tachypacing.[9]

-

Chronic Models: Chronic models typically involve the implantation of a pacemaker to deliver continuous or intermittent rapid atrial pacing over several weeks.[5][10] This leads to electrical and structural remodeling of the atria, which more closely mimics the pathophysiology of persistent AF in humans.[11] Some chronic models also incorporate the induction of heart failure, for example, through rapid ventricular pacing, to create a substrate more susceptible to sustained AF.[12]

Experimental Protocols

Induction of a Sustained Atrial Fibrillation Model in Canines

This protocol is adapted from a model that uses rapid atrial pacing in the presence of phenylephrine-induced hypertension to create sustained AF.[6][7]

Materials:

-

Mongrel dogs (either sex)

-

Anesthesia (e.g., morphine-chloralose combination to maintain autonomic control)[6]

-

Ventilator

-

ECG monitoring equipment

-

Arterial line for blood pressure monitoring

-

Pacing catheter

-

External pacemaker

-

Phenylephrine solution for infusion

-

Saline solution

Procedure:

-

Anesthetize the dog and initiate mechanical ventilation.

-

Establish venous and arterial access for drug administration and blood pressure monitoring, respectively.

-

Continuously monitor the surface lead II electrocardiogram and arterial blood pressure.[6]

-

Position a pacing catheter in the right atrium under fluoroscopic guidance.

-

Begin an intravenous infusion of phenylephrine at a rate of 2 µg/kg/min to elevate the systemic arterial pressure by approximately 75 mm Hg.[6][8]

-

Initiate rapid atrial pacing at a frequency of 40 Hz for a duration of 20 minutes.[6][7]

-

After 20 minutes, cease the pacing and continue to monitor the ECG and blood pressure.

-

Confirm the induction of sustained atrial fibrillation. Characteristics include an irregularly irregular ventricular response, absence of P waves, presence of fibrillatory (f) waves, and irregular arterial pressure pulses with a pulse deficit.[6] In this model, AF can be sustained for at least 40 minutes after pacing cessation.[6][7]

Administration of this compound

Materials:

-

This compound for intravenous injection

-

Syringes and needles

-

Infusion pump (optional for continuous infusion)

Procedure:

-

Once sustained atrial fibrillation is established and baseline electrophysiological parameters are recorded, administer this compound intravenously.

-

A common dosing regimen involves three sequential intravenous injections of 0.75, 1.5, and 3 mg/kg of cibenzoline base, with each injection administered 30 minutes apart.[13]

-

Alternatively, a single intravenous dose of 4 mg/kg can be administered.[14]

-

Continuously monitor the ECG and blood pressure throughout the drug administration and for a defined period afterward to assess the effects.

Electrophysiological Measurements

Procedure:

-

Baseline Measurements: Prior to the administration of cibenzoline, record baseline electrophysiological parameters.

-

Post-Drug Measurements: Repeat the electrophysiological measurements after each dose of cibenzoline to assess its effects.

-

Parameters to Measure:

-

Sinus Rate: The intrinsic heart rate in sinus rhythm.

-

Atrial and Ventricular Rates: The respective rates during atrial fibrillation.[13]

-

Corrected Sinus Node Recovery Time (CSRT): A measure of sinus node automaticity.[13]

-

Wenckebach Point (WP): An indicator of AV nodal conduction.[13]

-

Atrial Effective Refractory Period (AERP): The longest coupling interval of a premature stimulus that fails to propagate.[13]

-

Intra-atrial Conduction Time: The time taken for an electrical impulse to travel between two points in the atria.[15]

-

Data Presentation

The following tables summarize the reported electrophysiological effects of cibenzoline in conscious dogs.

Table 1: Electrophysiological Effects of Intravenous Cibenzoline in Intact Conscious Dogs [13]

| Parameter | Control | 0.75 mg/kg | 1.5 mg/kg | 3 mg/kg |

| Sinus Rate (beats/min) | 105 ± 8 | 108 ± 8 | 120 ± 9 | 134 ± 9 |

| CSRT (ms) | 148 ± 17 | 185 ± 25 | 182 ± 26 | 155 ± 20 |

| Wenckebach Point (beats/min) | 260 ± 14 | 228 ± 14 | 223 ± 13 | 240 ± 15 |

Data are presented as mean ± SEM. CSRT = Corrected Sinus Node Recovery Time.

Table 2: Electrophysiological Effects of Intravenous Cibenzoline in AV-Blocked Conscious Dogs [13]

| Parameter | Control | 0.75 mg/kg | 1.5 mg/kg | 3 mg/kg |

| Atrial Rate (beats/min) | 107 ± 4 | 109 ± 5 | 119 ± 6 | 131 ± 7 |

| AERP (ms) | 127 ± 4 | 137 ± 4 | 141 ± 5 | 145 ± 5 |

Data are presented as mean ± SEM. AERP = Atrial Effective Refractory Period.

Signaling Pathways and Experimental Workflow

Signaling Pathways in Atrial Fibrillation

Atrial fibrillation is associated with complex atrial remodeling involving multiple signaling pathways. In canine models, transcriptomic studies have identified the dysregulation of genes involved in extracellular matrix organization, muscle structure development, and ion transport.[11][16] Key pathways implicated in the atrial fibrosis associated with AF include those involving transforming growth factor-β1 (TGF-β1), oxidative stress, and inflammation.[17]

Caption: Signaling pathways involved in atrial remodeling in atrial fibrillation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of cibenzoline in a canine model of atrial fibrillation.

Caption: Experimental workflow for cibenzoline application in a canine AF model.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Information Learned from Animal Models of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A canine model of sustained atrial fibrillation induced by rapid atrial pacing and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of two preclinical canine models of atrial fibrillation to facilitate drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Transcriptomic Profiling of Canine Atrial Fibrillation Models After One Week of Sustained Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]